molecular formula C23H24N4OS B11048716 2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B11048716
M. Wt: 404.5 g/mol
InChI Key: GRJOHYQALZSGBU-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: , often referred to as Compound X , is a complex heterocyclic compound. Its intricate structure combines a thiazole ring, a triazole ring, and a piperidine moiety. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to Compound X. One common approach involves the condensation of appropriate precursors, such as 4-methylbenzaldehyde, phenylacetonitrile, and piperidine, followed by cyclization and oxidation steps. The exact reaction conditions and reagents may vary, but the overall strategy aims to assemble the complex scaffold.

Industrial Production: While laboratory-scale synthesis provides access to Compound X, industrial production often involves more efficient methods. Continuous flow processes, solid-phase synthesis, or microwave-assisted reactions are explored for scalability and yield optimization.

Chemical Reactions Analysis

Reactivity: Compound X exhibits diverse reactivity due to its functional groups. It undergoes:

    Oxidation: Oxidative transformations can modify the piperidine or phenyl rings.

    Reduction: Reduction reactions may target the triazole or thiazole moieties.

    Substitution: Nucleophilic substitutions occur at various positions.

    C–C Bond Formation: Alkenylations, alkynylations, and arylations are feasible.

Common Reagents and Conditions:

    Oxidation: Oxone, mCPBA, or metal-based oxidants.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation.

    Substitution: Sodium azide (NaN₃), alkyl halides, or nucleophiles.

    C–C Bond Formation: Suzuki–Miyaura coupling, Heck reaction, or Sonogashira coupling.

Major Products: The specific products depend on the reaction conditions. For instance, oxidative cyclization may yield a fused heterocycle, while reduction could lead to a saturated derivative.

Scientific Research Applications

Chemistry:

    Drug Discovery: Compound X serves as a scaffold for designing novel drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structure inspires functional materials with tailored properties.

Biology and Medicine:

    Pharmacology: Investigating Compound X’s interactions with biological targets.

Industry:

    Agrochemicals: Pesticides or herbicides.

    Fine Chemicals: Specialty intermediates.

Mechanism of Action

The precise mechanism remains an active area of research. Compound X likely interacts with cellular receptors, modulating signaling pathways. Further studies are needed to elucidate its detailed effects.

Comparison with Similar Compounds

Compound X’s distinct features set it apart from related compounds. Similar molecules include Compound Y and Compound Z, but their structures lack the thiazolo-triazole-piperidine fusion.

Properties

Molecular Formula

C23H24N4OS

Molecular Weight

404.5 g/mol

IUPAC Name

2-(4-methylphenyl)-5-[phenyl(piperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

InChI

InChI=1S/C23H24N4OS/c1-16-10-12-18(13-11-16)21-24-23-27(25-21)22(28)20(29-23)19(17-8-4-2-5-9-17)26-14-6-3-7-15-26/h2,4-5,8-13,19,28H,3,6-7,14-15H2,1H3

InChI Key

GRJOHYQALZSGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(SC3=N2)C(C4=CC=CC=C4)N5CCCCC5)O

Origin of Product

United States

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